Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MBC-11 trisodium: is a first-in-class conjugate of the bone-targeting bisphosphonate HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) covalently linked to the antimetabolite cytarabine (Ara-C). This compound has shown potential in the treatment of tumor-induced bone disease (TIBD) due to its unique ability to target bone tissues and deliver cytotoxic effects directly to bone tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The process typically includes the following steps:
Activation of HEDP: HEDP is activated using a coupling agent such as carbodiimide.
Coupling with Cytarabine: The activated HEDP is then reacted with cytarabine under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to obtain MBC-11 trisodium in its pure form
Industrial Production Methods: Industrial production of MBC-11 trisodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of HEDP and cytarabine are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: MBC-11 trisodium primarily undergoes hydrolysis and enzymatic degradation in biological systems. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the conjugate, leading to the release of HEDP and cytarabine.
Enzymatic Degradation: Enzymes such as phosphatases can cleave the bisphosphonate linkage, releasing the active cytarabine
Major Products Formed:
Hydrolysis Products: HEDP and cytarabine.
Enzymatic Degradation Products: Free cytarabine and HEDP.
Aplicaciones Científicas De Investigación
MBC-11 trisodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study bone-targeting drug delivery systems.
Biology: Investigated for its effects on bone cell metabolism and bone remodeling.
Medicine: Explored as a potential therapeutic agent for treating tumor-induced bone disease and other bone-related disorders.
Industry: Utilized in the development of bone-targeting drug delivery platforms and as a reference compound in pharmaceutical research .
Mecanismo De Acción
MBC-11 trisodium exerts its effects through a combination of bone-targeting and cytotoxic mechanisms:
Bone Targeting: The bisphosphonate moiety (HEDP) has a high affinity for hydroxyapatite, a major component of bone. This allows MBC-11 trisodium to selectively accumulate in bone tissues.
Cytotoxicity: Once localized in the bone, the cytarabine moiety is released, exerting its cytotoxic effects on bone tumor cells by inhibiting DNA synthesis and inducing apoptosis
Comparación Con Compuestos Similares
MBC-11 trisodium is unique due to its dual functionality of bone targeting and cytotoxicity. Similar compounds include:
Zoledronate: A bisphosphonate used to treat bone metastases but lacks the cytotoxic component.
Alendronate: Another bisphosphonate with bone-targeting properties but no cytotoxic effects.
Pamidronate: Similar to zoledronate and alendronate, used for bone diseases but without the antimetabolite component
Propiedades
Fórmula molecular |
C11H17N3Na3O14P3 |
---|---|
Peso molecular |
577.15 g/mol |
Nombre IUPAC |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3 |
Clave InChI |
UBUXPYGNRUBKPD-UHFFFAOYSA-K |
SMILES canónico |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.